molecular formula C12H23N B8666809 2,2,4-Trimethyldecahydroquinoline CAS No. 65125-45-3

2,2,4-Trimethyldecahydroquinoline

Cat. No.: B8666809
CAS No.: 65125-45-3
M. Wt: 181.32 g/mol
InChI Key: UQWGRGFEKLDWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4-Trimethyldecahydroquinoline is a useful research compound. Its molecular formula is C12H23N and its molecular weight is 181.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

65125-45-3

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

2,2,4-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline

InChI

InChI=1S/C12H23N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h9-11,13H,4-8H2,1-3H3

InChI Key

UQWGRGFEKLDWFD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2C1CCCC2)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The dimer of 2,2,4-trimethyldecahydroquinoline was prepared by hydrogenation of the timer of the unsaturated quinoline. In the process of preparing 2,2,4-trimethyl-1,2-dihydroquinoline (TMDQ) an amount of the dimer product is also formed. This TMDQ dimer can be separated out of the TMDQ and itself used to prepare substituted decahydroquinolines of the invention. 6-[4'-(2,2,4-trimethyl-1,2-dihydroquinolyl)]-2,2,4-trimethyl-1,2-dihydroquinoline was obtained by distillation and separation of the chemical from the reaction mix of a 2,2,4-trimethyl-1,2-dihydroquinoline preparation. The chemical had a boiling point of 198° C. at 1.3 mm Hg. The chemical was placed in an autoclave with hydrogen and a catalyst of rhodium at 5% by weight on charcoal. Reaction temperature was 210° C. and internal pressure was 2000 psig. After 24 hours, the reaction mix was cooled down, the catalyst filtered out, and the liquid subjected to distillation. A liquid fraction boiling at 190° C. at 1 mm Hg was collected and analyzed. The IR spectra and NMR spectra of the liquid was consistent with the desired product, 6-[4'-2,2,4-trimethyldecahydroquinolyl)]-2,2,4-trimethyldecahydroquinoline. The calculated carbon, hydrogen, nitrogen content of the C24H44N2 compound is 79.93% carbon, 12.30% hydrogen, and 7.77% nitrogen while the analyzed contents were 80.30% carbon, 12.43% hydrogen, and 7.63% nitrogen.

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